molecular formula C9H7N3O B13917115 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13917115
M. Wt: 173.17 g/mol
InChI Key: AVKDVQOIYFVKDA-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a methoxy group at the 4-position and a carbonitrile group at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Pyridine Ring: The pyridine ring is then formed through a condensation reaction with a suitable aldehyde or ketone.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include methanol (CH3OH) and ammonia (NH3).

Major Products

    Oxidation: Formation of 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.

    Reduction: Formation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, particularly the fibroblast growth factor receptors (FGFRs). The compound inhibits the activity of FGFRs by binding to their tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds in the pyrrolopyridine family, such as:

The uniqueness of this compound lies in its specific substitutions, which confer unique chemical reactivity and biological activity, particularly as an FGFR inhibitor.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-7-2-3-11-9-8(7)6(4-10)5-12-9/h2-3,5H,1H3,(H,11,12)

InChI Key

AVKDVQOIYFVKDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C#N

Origin of Product

United States

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